Hydroxyzine hydrochloride

Übersicht

Beschreibung

- Es wird häufig zur Behandlung allergischer Hautreaktionen wie Nesselsucht oder Kontaktdermatitis eingesetzt. Aufgrund seiner sedierenden Eigenschaften kann es auch zur Behandlung von Angstzuständen und Spannungen eingesetzt werden.

- Hydroxyzine wird auch zusammen mit anderen Medikamenten während und nach einer Vollnarkose verabreicht .

Hydroxyzinh ydrochlorid: ist ein Antihistaminikum, das die Auswirkungen von Histamin im Körper reduziert. Histamin ist für Symptome wie Juckreiz und Nesselsucht auf der Haut verantwortlich.

Vorbereitungsmethoden

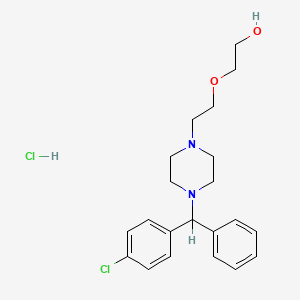

Synthesewege: Hydroxyzine kann auf verschiedene Weise synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von 1-(4-Chlorbenzhydryl)piperazin mit 2-(2-Chlorethoxy)ethanol.

Industrielle Produktion: Die industrielle Produktion von Hydroxyzine beinhaltet die großtechnische Synthese unter optimierten Bedingungen. Einzelheiten zu bestimmten industriellen Verfahren sind proprietär.

Analyse Chemischer Reaktionen

Reaktionen: Hydroxyzine durchläuft typische organische Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab, können aber Hydroxyzin-Derivate umfassen.

Wissenschaftliche Forschungsanwendungen

Chemie: Hydroxyzine dient als Modellverbindung für die Untersuchung von Antihistaminika und deren Wechselwirkungen mit Rezeptoren.

Biologie: Forscher untersuchen seine Auswirkungen auf Histaminrezeptoren und seine mögliche Rolle bei der Modulation von Immunantworten.

Medizin: Neben seinen antihistaminischen Eigenschaften finden die sedierenden Wirkungen von Hydroxyzine Anwendung bei der Behandlung von Angstzuständen und der Förderung der Entspannung.

Industrie: Hydroxyzine wird in pharmazeutischen Formulierungen und als Inhaltsstoff in verschiedenen Medikamenten verwendet.

Wirkmechanismus

Ziele: Hydroxyzine wirkt hauptsächlich auf Histamin-H₁-Rezeptoren und blockiert deren Aktivierung.

Pfade: Durch die Hemmung der Histaminsignalisierung reduziert es allergische Reaktionen, Juckreiz und Hautreaktionen. Seine sedierende Wirkung beinhaltet eine Depression des zentralen Nervensystems.

Wirkmechanismus

Targets: Hydroxyzine primarily acts on histamine H₁ receptors, blocking their activation.

Pathways: By inhibiting histamine signaling, it reduces allergic responses, itching, and skin reactions. Its sedative effect involves central nervous system depression.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Hydroxyzine zeichnet sich durch seine doppelte antihistaminische und sedierende Wirkung aus.

Ähnliche Verbindungen: Andere Antihistaminika umfassen Cetirizin (Zyrtec), Diphenhydramin (Benadryl) und Loratadin (Claritin).

Biologische Aktivität

Hydroxyzine hydrochloride is a first-generation antihistamine with significant biological activity, primarily known for its sedative, anxiolytic, and antiemetic properties. This article delves into the compound's mechanisms of action, therapeutic applications, pharmacokinetics, and safety profile, supported by case studies and research findings.

Hydroxyzine acts primarily as an inverse agonist at the histamine H1 receptor. This action blocks the effects of histamine, alleviating allergic symptoms such as pruritus (itching) and providing sedation. Additionally, hydroxyzine exhibits activity at other receptors, contributing to its anxiolytic effects without being classified as a cortical depressant. Its sedative properties are believed to occur at the subcortical level of the central nervous system (CNS) .

Key Actions

- Histamine H1 Receptor : Inverse agonist activity helps relieve allergic reactions.

- Anxiolytic Effects : Provides anxiety relief through CNS modulation.

- Antiemetic Properties : Reduces nausea and vomiting by acting on off-target receptors .

Pharmacokinetics

Hydroxyzine is rapidly absorbed from the gastrointestinal tract, with a peak plasma concentration reached approximately 2 hours post-administration. The drug has a half-life of about 20 hours in adults and shorter in children (approximately 7 hours) .

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | Rapid (Tmax ~ 2 hours) |

| Half-Life | Adults: ~20 hours |

| Children: ~7 hours | |

| Elderly: ~29.3 hours | |

| Volume of Distribution | 16.0 ± 3.0 L/kg |

| Protein Binding | High (specific binding not fully evaluated) |

Therapeutic Applications

Hydroxyzine is prescribed for various conditions, including:

- Anxiety Disorders : Demonstrated efficacy in treating generalized anxiety disorder (GAD) with comparable effects to benzodiazepines but with a better safety profile .

- Pruritus Management : Effective in alleviating chronic itching associated with dermatological conditions .

- Sedation : Commonly used as a premedication for surgical procedures due to its sedative effects without significant cardiovascular or metabolic side effects .

Case Studies and Research Findings

-

Anxiety Treatment :

A study comparing hydroxyzine to lorazepam in patients with GAD found that hydroxyzine provided greater cognitive improvement in a shorter time frame . -

Pruritus Relief :

An observational study involving 400 patients with chronic pruritus demonstrated significant improvements in quality of life and itch severity after 12 weeks of hydroxyzine treatment .- Outcome Measures : Dermatology Quality of Life Index (DLQI) and 5-D itch scale.

- Results : Significant improvement noted at all follow-up intervals (p < 0.0001).

-

Bronchodilator Effects :

Research indicates that hydroxyzine may function as a bronchodilator, improving airway conductance significantly in asthmatic patients .- Clinical Implication : Suggested for use in patients with bronchospastic disease undergoing surgery.

Safety Profile

While hydroxyzine is generally well tolerated, common adverse effects include drowsiness, dry mouth, and dizziness. Notably, its long half-life can lead to prolonged sedation, which is particularly relevant in elderly populations where increased sensitivity may occur .

Adverse Effects Summary

| Adverse Effect | Frequency |

|---|---|

| Drowsiness | Common |

| Dry Mouth | Common |

| Dizziness | Mild-to-moderate |

Eigenschaften

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMHKZSQFYSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68-88-2 (Parent) | |

| Record name | Hydroxyzine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040737 | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2192-20-3, 163837-37-4, 163837-38-5 | |

| Record name | Hydroxyzine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine dihydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine dihydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76755771U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQ4KXB9U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8H55RPZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.